2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
CAS No.: 64369-14-8
Cat. No.: VC21440959
Molecular Formula: C17H12Cl2N2
Molecular Weight: 315.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64369-14-8 |
|---|---|
| Molecular Formula | C17H12Cl2N2 |
| Molecular Weight | 315.2g/mol |
| IUPAC Name | 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine |
| Standard InChI | InChI=1S/C17H12Cl2N2/c18-11-7-8-12(13(19)9-11)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H |
| Standard InChI Key | KHRZAHRDWDBISW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine features a partially reduced perimidine core with a 2,4-dichlorophenyl substituent at the 2-position. The compound's structural composition can be described as follows:
| Structural Component | Description |
|---|---|
| Core Structure | 2,3-dihydro-1H-perimidine |
| Substituent | 2,4-dichlorophenyl group at position 2 |
| Functional Groups | Two N-H groups (positions 1 and 3) |
| Ring Systems | Naphthalene fused with dihydropyrimidine |
Similar to its 2,3-dichloro isomer, this compound would likely have a molecular formula of C₁₇H₁₂Cl₂N₂ with a molecular weight of approximately 315.2 g/mol .
Physical and Chemical Properties
Based on the properties of related perimidine derivatives, the following characteristics can be estimated for 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine:
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine would likely follow established protocols for perimidine derivatives. The most common approach involves the condensation of 1,8-naphthalenediamine (NDA) with the corresponding carbonyl compound, in this case, 2,4-dichlorobenzaldehyde .
The general reaction can be represented as:
1,8-naphthalenediamine + 2,4-dichlorobenzaldehyde → 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine + H₂O
Mechanistic Pathway
The reaction mechanism typically proceeds through the following steps:
-
Activation of the carbonyl carbon of 2,4-dichlorobenzaldehyde by either a catalyst or solvent
-
Nucleophilic attack by one amino group of 1,8-naphthalenediamine on the activated carbonyl
-
Formation of a Schiff base imine intermediate with elimination of water
-
Intramolecular nucleophilic attack by the second amino group on the imine carbon
-
Formation of a cyclic intermediate followed by 1,3-proton transfer to yield the final perimidine product
Catalytic Methods
Several catalytic approaches have been reported for perimidine synthesis, which could be applied to synthesize 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine:
Spectroscopic Characterization
Infrared Spectroscopy
Based on data from related compounds, the IR spectrum of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine would likely exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3390 | N-H stretching vibrations |
| ~3035 | Aromatic C-H stretching |
| ~2800 | Aliphatic C-H stretching |
| ~1600 | C=C and C=N stretching vibrations |
| ~1480 | Aromatic ring vibrations |
| ~1420 | In-plane bending vibrations |
These assignments are based on the reported IR spectrum of 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine .
¹H NMR Spectroscopy
The ¹H NMR spectrum (DMSO-d₆, 400 MHz) would likely show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~5.35 | Singlet, 1H, CH at position 2 |
| ~6.47-6.50 | Doublet, 2H, aromatic protons |
| ~6.8 | Singlet, 1H, NH (exchangeable with D₂O) |
| ~6.9-7.2 | Multiplets, aromatic protons |
| ~7.1-7.2 | Singlet, 1H, NH (exchangeable with D₂O) |
| ~7.4-7.6 | Multiplets, aromatic protons of dichlorophenyl group |
The exact splitting patterns and chemical shifts would be influenced by the specific substitution pattern of the 2,4-dichlorophenyl group .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would likely display signals in the following regions:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~66 | Methine carbon (C-2) |
| ~104-105 | Aromatic carbons of naphthalene ring |
| ~112-115 | Aromatic carbons of naphthalene ring |
| ~126-129 | Aromatic carbons |
| ~134-135 | Carbon bearing chlorine at position 4 |
| ~135-136 | Carbon bearing chlorine at position 2 |
| ~141-143 | Quaternary aromatic carbons |
Applications and Biological Activities
Industrial Applications
Like other perimidine derivatives, 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine may have applications in various industrial sectors:
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